

4-Bromo-2,6-diphenylpyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-diphenylpyrimidine**

Cat. No.: **B372629**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,6-diphenylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,6-diphenylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, potential synthetic routes, and plausible biological activities based on related structures, offering valuable insights for researchers in drug discovery and organic synthesis.

Chemical Identifiers and Properties

4-Bromo-2,6-diphenylpyrimidine is a substituted pyrimidine with a bromine atom at the 4-position and two phenyl groups at the 2- and 6-positions. Its key identifiers and physicochemical properties are summarized below.

Identifier	Value
CAS Number	40734-24-5
Molecular Formula	C ₁₆ H ₁₁ BrN ₂
Molecular Weight	311.18 g/mol
IUPAC Name	4-bromo-2,6-diphenylpyrimidine
PubChem CID	817533
SMILES	C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2,6-diphenylpyrimidine** is not readily available in the cited literature, plausible synthetic strategies can be inferred from the synthesis of structurally similar compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds and is a highly probable route for the synthesis of this compound.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A potential synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method would likely start from a dihalo-pyrimidine core, followed by sequential or double coupling with phenylboronic acid. A general procedure for a similar transformation is provided below.

Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):

Materials:

- 4,6-Dichloro-2-phenylpyrimidine (or a similar dihalo-phenylpyrimidine precursor)
- Phenylboronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

- Base (e.g., Potassium carbonate - K_2CO_3 or Potassium phosphate - K_3PO_4)
- Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide - DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

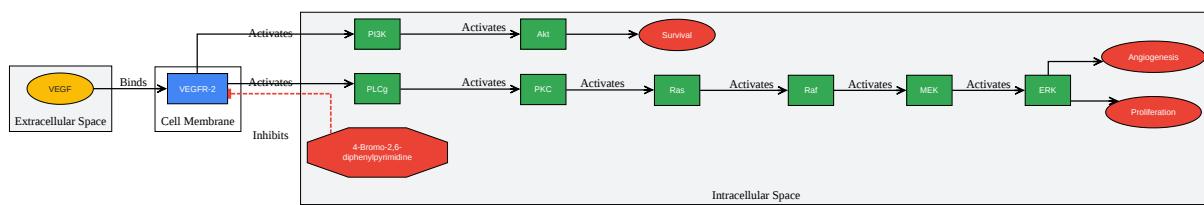
- To a flame-dried Schlenk flask, add the dihalo-pyrimidine starting material (1.0 equivalent), phenylboronic acid (2.2 equivalents), and the base (2.0-3.0 equivalents).
- The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
- Add the palladium catalyst (typically 2-5 mol%) to the flask.
- Anhydrous solvent is added via syringe.
- The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (monitoring by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature.
- The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired 2,4,6-triphenylpyrimidine.

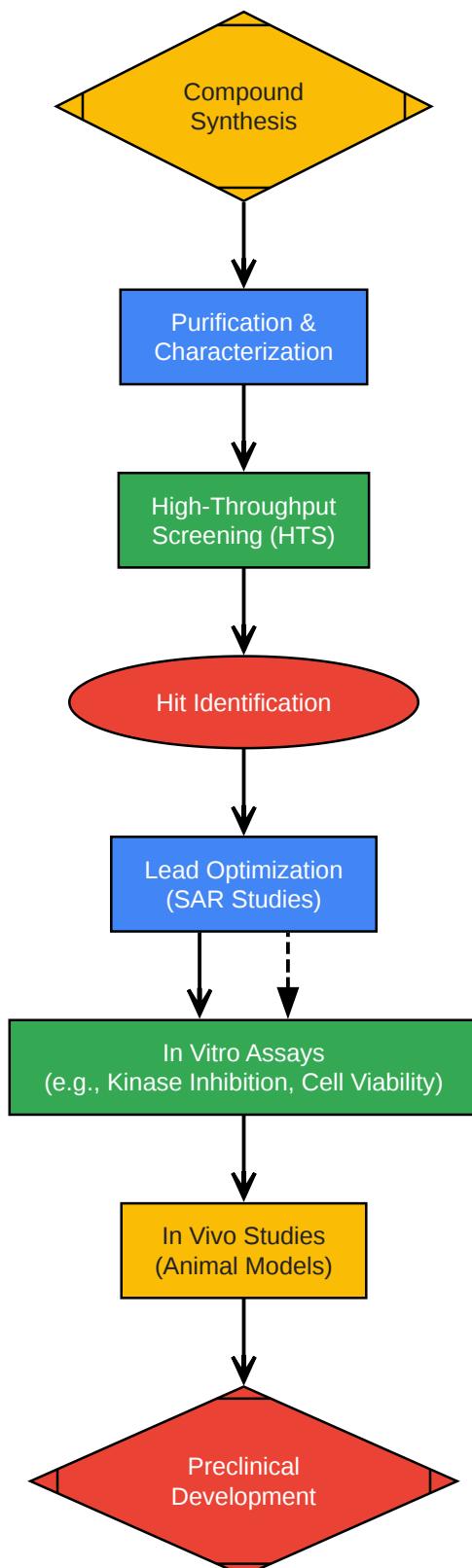
Note: The synthesis of the target molecule, **4-Bromo-2,6-diphenylpyrimidine**, would likely involve a starting material such as 4-bromo-2,6-dichloropyrimidine and a controlled Suzuki-Miyaura coupling with two equivalents of phenylboronic acid.

Potential Biological Activity and Applications in Drug Discovery

Diphenylpyrimidine derivatives have shown significant promise in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While specific biological data for **4-Bromo-2,6-diphenylpyrimidine** is limited in the public domain, the activities of structurally related compounds provide a strong indication of its potential therapeutic applications.

Kinase Inhibition


The diphenylpyrimidine scaffold is a known pharmacophore for the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.


- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.^[1] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream signaling pathways that lead to the formation of new blood vessels, a critical process for tumor growth and metastasis.^[2]
- Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK): Some diphenylpyrimidine derivatives have been designed as dual inhibitors of EGFR and FAK, which are often overexpressed in various cancers.^[3]

The bromine substituent on the **4-Bromo-2,6-diphenylpyrimidine** molecule can serve as a point for further chemical modification to optimize potency and selectivity for specific kinase targets.

Signaling Pathway Involvement

Based on the activity of related compounds, **4-Bromo-2,6-diphenylpyrimidine** could potentially modulate key signaling pathways in cancer cells. The VEGFR-2 signaling pathway is a prime example.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solutions.bocsci.com [solutions.bocsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2,6-diphenylpyrimidine CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b372629#4-bromo-2-6-diphenylpyrimidine-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com